molecular formula C11H18O2 B072886 Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel- CAS No. 1200-67-5

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-

Cat. No. B072886
CAS RN: 1200-67-5
M. Wt: 182.26 g/mol
InChI Key: RDWUNORUTVEHJF-ATZCPNFKSA-N
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Description

This molecule is a derivative of the bicyclo[2.2.1]heptane family, known for its unique three-dimensional structure which imparts distinctive physical and chemical properties. These compounds are of interest in synthetic chemistry for their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of derivatives within the bicyclo[2.2.1]heptane family often involves complex reactions that yield structurally intricate molecules. The synthesis of methyl substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, including compounds structurally similar to our compound of interest, has been achieved through epoxidation followed by rearrangement using boron trifluoride diethyl etherate (Yuasa et al., 2000). This method highlights the complexity and precision required in synthesizing specific derivatives within this chemical family.

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane derivatives is characterized by a rigid, compact framework that significantly influences their reactivity and physical properties. Studies on the stereochemistry of methyl-substituted derivatives have provided insights into the stability and structural preferences of these compounds, demonstrating the influence of methyl groups on the overall molecular conformation (Yuasa et al., 2000).

Chemical Reactions and Properties

Bicyclo[2.2.1]heptane derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the synthesis and chemistry of similar compounds, such as Bicyclo[4.1.0]hept-1,6-ene, involve reactions that can lead to the formation of cyclopropene dimers and further complex structures through oxidative processes (Billups et al., 1996). These reactions underscore the reactive nature of the bicyclo[2.2.1]heptane framework and its potential for generating diverse chemical entities.

Scientific Research Applications

Application in Chiral Catalysis

Bicyclo[2.2.1]heptan-2-ol derivatives have been used as ligands in enantioselective reactions. Specifically, camphor-based amino alcohols derived from this compound have shown effectiveness in catalyzing the addition of diethylzinc to aldehydes, achieving moderate enantioselectivity. This showcases its potential in asymmetric synthesis, an important area in organic chemistry (Olusegun B. Olubanwo et al., 2018).

Role in Gas-Phase Reactions

In atmospheric chemistry, the gas-phase reaction of hydroxyl radicals with bornyl acetate, a compound related to bicyclo[2.2.1]heptan-2-ol, has been studied. This reaction is significant in understanding atmospheric processes and potential environmental impacts, with bornyl acetate degradation products contributing to aerosol formation (C. Coeur et al., 1999).

Contribution to Odorant Chemistry

The compound has also been employed in the synthesis of odorants, specifically in the creation of camphor-derived amber/woody odorants. The study of its stereoisomers has contributed to understanding structure-odor relationships, essential for developing new fragrances (J. Bajgrowicz et al., 2001).

In Pharmaceutical Analysis

In the pharmaceutical industry, bicyclo[2.2.1]heptan-2-one derivatives are analyzed using liquid chromatography, demonstrating its relevance in quality control and formulation studies. This reflects its utility in ensuring the efficacy and safety of pharmaceutical products (G. Shabir et al., 2010).

properties

IUPAC Name

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWUNORUTVEHJF-KKZNHRDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@H]2OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green, earthy refreshing aroma, Colourless liquid; Green, earthy, herbaceouos-camphoraceous, piney aroma
Record name Bornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isobornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Bornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isobornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.007-1.013 (20°), 1.011-1.017
Record name Bornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isobornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-

CAS RN

1200-67-5
Record name Isoborneol formate
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Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel-
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Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl formate
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Record name ISOBORNYL FORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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